1-methoxypropane 1-methoxypropane
Brand Name: Vulcanchem
CAS No.: 63142-51-8
VCID: VC19429899
InChI: InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1
SMILES:
Molecular Formula: C4H9O+
Molecular Weight: 73.11 g/mol

1-methoxypropane

CAS No.: 63142-51-8

Cat. No.: VC19429899

Molecular Formula: C4H9O+

Molecular Weight: 73.11 g/mol

* For research use only. Not for human or veterinary use.

1-methoxypropane - 63142-51-8

Specification

CAS No. 63142-51-8
Molecular Formula C4H9O+
Molecular Weight 73.11 g/mol
IUPAC Name 1-methoxypropane
Standard InChI InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1
Standard InChI Key DSAMPDYDGCCAHV-UHFFFAOYSA-N
Canonical SMILES CC[CH+]OC

Introduction

Structural and Molecular Characteristics

1-methoxypropane consists of a methoxy group (–OCH3\text{–OCH}_3) bonded to a propyl chain (–CH2CH2CH3\text{–CH}_2\text{CH}_2\text{CH}_3). Its linear structure contributes to relatively low polarity, as evidenced by a dipole moment of 1.11 D . The compound’s molecular geometry facilitates weak intermolecular interactions, resulting in a boiling point of 37°C and a density of 0.780 g/mL . Key molecular descriptors include:

PropertyValueSource
Molecular formulaC4H10O\text{C}_4\text{H}_{10}\text{O}
Molar mass74.12 g/mol
Refractive index1.358
Critical pressure3.8 atm
Partition coefficient (log P<sub>ow</sub>)0.87

The low log P<sub>ow</sub> value indicates moderate hydrophobicity, making it suitable for biphasic reaction systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

1-methoxypropane is typically synthesized via the Williamson ether synthesis, where sodium methoxide reacts with 1-bromopropane:

CH3ONa+CH2CH2CH2BrCH3OCH2CH2CH3+NaBr\text{CH}_3\text{ONa} + \text{CH}_2\text{CH}_2\text{CH}_2\text{Br} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_3 + \text{NaBr}

This method yields high purity under anhydrous conditions, though it requires careful temperature control to avoid side reactions .

Industrial Methods

A patent by CN101045676A outlines a scalable approach using phase-transfer catalysis (PTC). In this process, sodium methoxide dispersed in benzene reacts with 1,3-bromochloropropane in the presence of benzyltrimethylammonium chloride (BTMAC). Key advantages include:

  • Yield enhancement: 92.8% yield achieved at 80°C .

  • Cost efficiency: Utilization of inexpensive 1,3-bromochloropropane as a starting material .

  • Reduced reaction time: PTC reduces reaction duration from 24 hours to 5–10 hours .

ParameterOptimal ConditionImpact on Yield
CatalystBTMAC (0.01–0.1 wt%)+25%
Temperature50–80°CMaximizes conversion
SolventBenzene or cyclohexaneFacilitates phase separation

This method is preferred for large-scale production due to its operational simplicity and compatibility with continuous reactors.

Physicochemical Properties

Thermal Stability

The compound’s low boiling point (37°C) necessitates storage under refrigeration to prevent volatilization. Its Antoine equation parameters for vapor pressure estimation are:

log10P(Torr)=ABT+C\log_{10} P (\text{Torr}) = A - \frac{B}{T + C}

where AA, BB, and CC are empirically derived constants.

Solvent Behavior

1-methoxypropane’s moderate polarity (PSA=9.23A˚2\text{PSA} = 9.23 \, \text{Å}^2) enables dissolution of both polar and non-polar solutes. It is particularly effective in Grignard reagent formation, where its ether oxygen stabilizes magnesium intermediates.

Chemical Reactivity and Applications

Nucleophilic Reactions

The methoxy group’s electron-donating effect enhances the nucleophilicity of adjacent carbons. For example, 1-methoxypropane reacts with magnesium in tetrahydrofuran (THF) to form Grignard reagents:

CH3OCH2CH2CH3+MgCH3OCH2CH2CH2MgBr\text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_3 + \text{Mg} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{MgBr}

These reagents are pivotal in carbon-carbon bond formation for pharmaceutical synthesis.

Industrial Applications

  • Solvent: Used in polymer processing and extraction due to low toxicity.

  • Intermediate: Key precursor in synthesizing 1-chloro-3-methoxypropane, a building block for agrochemicals .

Future Directions

Recent research highlights its potential in green chemistry, particularly as a co-solvent in biocatalytic reactions. Advances in PTC methodologies could further streamline its production, reducing energy consumption by 30–40% .

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